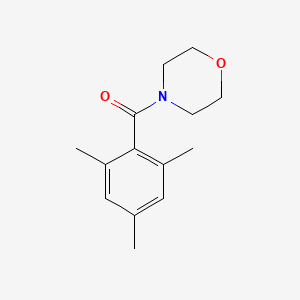![molecular formula C12H17BrN2O4S2 B5347738 1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5347738.png)
1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonyl piperazines and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine acts as a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the serotonin receptors is believed to be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, increase the release of dopamine and norepinephrine in the brain, and enhance the activity of the hypothalamic-pituitary-adrenal (HPA) axis. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine has several advantages for lab experiments. It has a high affinity for the serotonin 5-HT1B and 5-HT1D receptors, making it a selective agonist for these receptors. It has also been found to have good pharmacokinetic properties, allowing it to be easily administered to animals. However, this compound has some limitations for lab experiments. It has a short half-life in the body, requiring frequent dosing, and it has been found to have some off-target effects, making it important to carefully control for these effects in experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine. One potential area of research is the development of more potent and selective agonists for the serotonin 5-HT1B and 5-HT1D receptors. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the mechanisms underlying the anxiolytic and antidepressant effects of this compound could be further investigated to identify potential targets for drug development.
Synthesemethoden
The synthesis of 1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with 4-methylpiperazine in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting product is then treated with methylsulfonyl chloride to yield this compound. This synthesis method has been reported in several scientific publications and has been found to be reliable and efficient.
Wissenschaftliche Forschungsanwendungen
1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have a high affinity for the serotonin 5-HT1B and 5-HT1D receptors, which are involved in the regulation of pain, anxiety, and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methylsulfonylphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S2/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-11(13)12(9-10)20(2,16)17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRGGOZGHVVCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5347657.png)

![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-bromobenzamide](/img/structure/B5347678.png)
![3-[(dimethylamino)methyl]-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5347687.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5347688.png)
![N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5347696.png)

![3-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzonitrile](/img/structure/B5347721.png)
![(4-chlorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5347726.png)

![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![6-methyl-2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5347745.png)
![dimethyl 2-[1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5347750.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)